![molecular formula C8H9NO2 B117305 2-Amino-6-methoxybenzaldehyde CAS No. 151585-95-4](/img/structure/B117305.png)
2-Amino-6-methoxybenzaldehyde
Overview
Description
2-Amino-6-methoxybenzaldehyde is a chemical compound with the molecular weight of 151.16 . It is used in various scientific studies due to its versatile applications ranging from organic synthesis to medicinal research.
Molecular Structure Analysis
The molecular structure of 2-Amino-6-methoxybenzaldehyde is represented by the InChI code1S/C8H9NO2/c1-11-8-4-2-3-7 (9)6 (8)5-10/h2-5H,9H2,1H3
. Further structural analysis may require more specific studies or computational modeling .
Scientific Research Applications
Chemical Synthesis
2-Amino-6-methoxybenzaldehyde is a chemical compound with the CAS Number: 151585-95-4 . It is used in the synthesis of various other chemical compounds .
Use in Fragrance and Flavoring
Some methoxybenzaldehydes, including 2-Amino-6-methoxybenzaldehyde, exhibit a refreshing fragrance and can be used as flavoring ingredients in food and cosmetics . They play important roles in the food and cosmetic industries .
Medicinal Properties
Methoxybenzaldehydes also exhibit significant medicinal properties . For example, 2-hydroxy-4-methoxybenzaldehyde (MBALD), a similar compound, has been reported to exhibit medicinal properties such as anti-acetylcholinesterase, antityrosinase, and antileukemic activities .
Antioxidant Activities
The antioxidant activities of macroacyclic Schiff-base ligands, obtained by condensation of 2-hydroxybenzaldehyde or 2-hydroxy-3-methoxybenzaldehyde with polyamine, have been investigated . The disk diffusion method and DPPH free radical scavenging were utilized to assess these activities .
Biosynthesis Research
There has been focus on benzaldehyde and methoxybenzaldehyde biosynthesis . The biosynthetic route and mechanism of formation of benzaldehyde via benzoic acid from cinnamate and further addition of ‘methoxy’ group to it have been studied .
Natural Resources and Isolation
Methoxybenzaldehydes in plants are one of the important groups of benzoate derivatives . The occurrence of methoxybenzaldehydes in plants, their separation methods, and biosynthesis are areas of active research .
Mechanism of Action
Target of Action
It’s known that most drugs exert their effects by binding to cellular receptors . A receptor is a cellular component that drugs bind to, producing a cellular action .
Mode of Action
Generally, drugs interact with their targets, leading to changes in cellular function . This interaction can involve activation or inhibition of the receptor, leading to a cascade of biochemical events .
Biochemical Pathways
The interaction of a drug with its target often affects various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a drug, determining the concentration of the drug at the site of action .
Result of Action
The effects of a drug are usually a result of the changes it induces in cellular function through its interaction with its target .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence a drug’s action .
properties
IUPAC Name |
2-amino-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZAAZUENSWIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624837 | |
Record name | 2-Amino-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxybenzaldehyde | |
CAS RN |
151585-95-4 | |
Record name | 2-Amino-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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